Methyl 2-amino-3-(oxolan-2-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-(oxolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEABOYPSFRAEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339782-16-9 | |
| Record name | methyl 2-amino-3-(oxolan-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 2 Amino 3 Oxolan 2 Yl Propanoate
Chemo- and Enantioselective Synthesis Strategies
Achieving high levels of chemo- and enantioselectivity is paramount in the synthesis of complex chiral molecules for applications in medicinal chemistry and materials science. The strategies employed must selectively yield the desired stereoisomer from a prochiral precursor or a racemic mixture.
Development of Chiral Catalysis for Stereocontrol
Chiral catalysis is a powerful tool for establishing stereocenters with high enantiomeric excess (ee). In the context of α-amino acid synthesis, asymmetric hydrogenation, alkylation, and amination reactions are particularly relevant. For the synthesis of Methyl 2-amino-3-(oxolan-2-yl)propanoate, a catalytic asymmetric approach could involve the hydrogenation of a dehydroamino acid precursor.
Research in this area focuses on the development of transition-metal catalysts, typically based on rhodium, iridium, or ruthenium, coordinated to chiral phosphine ligands. The choice of ligand is critical for inducing facial selectivity in the substrate, thereby controlling the stereochemistry of the newly formed chiral center.
Key Research Findings:
Asymmetric Hydrogenation: A plausible catalytic route involves the asymmetric hydrogenation of an α,β-unsaturated precursor, such as Methyl 2-acetamido-3-(oxolan-2-yl)acrylate. Chiral catalysts, for instance, those based on Rh(I) or Ru(II) with ligands like DuPhos or BINAP, can facilitate the stereoselective reduction of the double bond to set the stereochemistry at the α-carbon.
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis offers another avenue for the enantioselective alkylation of a glycine-derived Schiff base with a suitable electrophile like 2-(halomethyl)oxolane. Chiral quaternary ammonium (B1175870) salts are commonly employed to control the stereochemical outcome of the C-C bond formation.
Enzyme Catalysis: Biocatalytic methods, utilizing enzymes such as transaminases, can provide high enantioselectivity under mild reaction conditions. nih.gov A keto-acid precursor, Methyl 2-oxo-3-(oxolan-2-yl)propanoate, could be stereoselectively aminated using an engineered transaminase to yield the desired L- or D-amino acid. nih.gov
Table 1: Chiral Catalysis Strategies for Stereocontrol
| Catalytic Strategy | Precursor Type | Catalyst/Enzyme Example | Controlled Stereocenter |
| Asymmetric Hydrogenation | α,β-Unsaturated Amino Acid | Rh(I)-DuPhos | α-Carbon |
| Asymmetric Alkylation | Glycine (B1666218) Schiff Base | Chiral Phase-Transfer Catalyst | α-Carbon |
| Reductive Amination | α-Keto Acid | Leucine Dehydrogenase | α-Carbon |
| Transamination | α-Keto Acid | Transaminase | α-Carbon |
Application of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This method is highly reliable for establishing stereochemistry in amino acid synthesis.
The most common application involves the diastereoselective alkylation of an enolate derived from a chiral auxiliary-bound glycine equivalent. Evans' oxazolidinones and Myers' pseudoephedrine amides are prominent examples of auxiliaries that provide excellent stereocontrol through the formation of rigid, chelated intermediates. nih.govharvard.edu
Detailed Research Findings:
Preparation of the Imide/Amide: A chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, is first acylated with an appropriate glycine derivative.
Enolate Formation and Alkylation: The resulting imide is treated with a strong base like lithium diisopropylamide (LDA) to form a conformationally rigid Z-enolate. Subsequent reaction with an electrophile, in this case, a 2-(halomethyl)oxolane, proceeds from the less sterically hindered face of the enolate, leading to high diastereoselectivity.
Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary, typically via hydrolysis or alcoholysis, to release the desired enantiomerically enriched amino acid ester.
Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis
| Chiral Auxiliary | Key Feature | Typical Electrophile | Cleavage Condition |
| Evans' Oxazolidinones | Forms rigid Z-enolates via chelation | Alkyl halides, Aldehydes | LiOH/H₂O₂, LiOBn |
| Myers' Pseudoephedrine Amides | Highly diastereoselective alkylations | Unactivated alkyl halides | Mild acidic hydrolysis |
| Oppolzer's Camphorsultam | Effective for various asymmetric reactions | Acrylates (for Michael additions) | Hydrolysis, Reduction |
| Enders' SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones/aldehydes | Alkyl halides | Ozonolysis |
Diastereoselective Approaches for Oxolane Ring Formation
When the chiral center of the amino acid is established first, the subsequent formation of the oxolane ring must be performed diastereoselectively. Alternatively, if a chiral oxolane derivative is used as a starting material, the amino acid moiety must be introduced with control over the new α-carbon stereocenter.
Key Research Findings:
Substrate-Controlled Diastereoselectivity: Starting with a chiral amino acid like glutamic acid, the side-chain carboxylic acid can be reduced to an alcohol. The resulting amino diol can then undergo a series of transformations, including selective protection and activation of the hydroxyl groups, followed by an intramolecular Williamson ether synthesis to form the oxolane ring. The stereochemistry of the amino acid backbone directs the conformation during cyclization, influencing the stereochemical outcome at the C2 and C5 positions of the newly formed ring.
Reagent-Controlled Diastereoselectivity: An alternative strategy involves a diastereoselective aldol (B89426) reaction between a chiral oxolane-2-carboxaldehyde and a glycine enolate. The facial selectivity of the aldehyde is controlled by the existing stereocenter(s) on the oxolane ring, often explained by the Felkin-Anh model, leading to the formation of one major diastereomeric product.
Incorporation of the Oxolane Ring System into Alpha-Amino Acid Scaffolds
The integration of a pre-formed or in-situ generated oxolane ring into an amino acid structure is a key strategic consideration. This can be achieved by forming the ring on an existing amino acid framework or by building the amino acid onto a heterocyclic scaffold. nih.gov
Ring-Closing Strategies and Reaction Mechanisms
Ring-closing reactions are powerful for constructing cyclic systems. wikipedia.org For the oxolane ring, intramolecular cyclization of a linear precursor is a common and effective approach.
Ring-Closing Metathesis (RCM): RCM is a widely used method for forming unsaturated rings of various sizes, catalyzed by ruthenium alkylidene complexes (e.g., Grubbs' or Hoveyda-Grubbs catalysts). wikipedia.orgorganic-chemistry.orgmedwinpublishers.com The reaction involves the intramolecular metathesis of a diene precursor. wikipedia.org
Mechanism: The reaction is initiated by a [2+2] cycloaddition between the metal alkylidene and one of the terminal alkenes of the diene precursor to form a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkylidene and an alkene. The new metal alkylidene then reacts intramolecularly with the second alkene moiety, forming another metallacyclobutane. A final retro-[2+2] cycloaddition releases the cyclic alkene product (a dihydrofuran in this case) and regenerates a metal alkylidene, which continues the catalytic cycle. The resulting dihydrofuran can be subsequently hydrogenated to the saturated oxolane ring. The primary driving force for RCM of terminal dienes is the entropically favorable release of volatile ethylene gas. wikipedia.orgorganic-chemistry.org
Other Ring-Closing Strategies:
Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a γ-hydroxy halide or tosylate. The reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks the carbon bearing the leaving group.
Acid-Catalyzed Cyclization: A 1,4-diol precursor can be cyclized under acidic conditions. The mechanism involves protonation of one hydroxyl group, which then leaves as water to form a carbocation. The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered oxolane ring.
Table 3: Comparison of Ring-Closing Strategies for Oxolane Formation
| Strategy | Precursor | Key Reagent/Catalyst | Mechanism | Product |
| Ring-Closing Metathesis | Diene-containing amino acid derivative | Grubbs' Catalyst | [2+2] Cycloaddition/Retro-cycloaddition | Dihydrofuran |
| Intramolecular Williamson Ether Synthesis | γ-Hydroxy halide/tosylate | Base (e.g., NaH) | SN2 | Oxolane |
| Acid-Catalyzed Cyclization | 1,4-Diol | Acid (e.g., H₂SO₄) | Carbocation intermediate | Oxolane |
Precursor Design for Oxolane Integration
The rational design of the synthetic precursor is critical for the success of any strategy aimed at incorporating the oxolane ring. acs.org The choice of precursor dictates the sequence of reactions and the methods used for stereocontrol.
Key Precursor Designs:
For RCM: A suitable precursor can be synthesized from a protected serine derivative. The side-chain hydroxyl group can be used as a nucleophile to open allyl epoxide, or it can be allylated. The amino acid backbone can be modified to introduce a second allyl group, creating the necessary diene for RCM.
For Diastereoselective Addition: A chiral oxolane-2-carboxaldehyde serves as a key precursor. This can be prepared from readily available starting materials like tetrahydrofurfuryl alcohol. The amino acid portion is then constructed via methods such as a Strecker synthesis or by addition of a glycine enolate equivalent.
From Natural Chiral Pool: L-Glutamic acid is an attractive starting material. Its defined stereochemistry and side-chain functionality allow for its conversion into a chiral γ-lactone, which can be further manipulated and reduced to form the oxolane ring integrated into the amino acid scaffold.
Table 4: Precursor Design Strategies for Oxolane Integration
| Precursor Origin | Key Intermediate | Synthetic Approach | Stereocontrol Method |
| Serine Derivative | Diene-containing amino acid | Ring-Closing Metathesis | Pre-existing stereocenter of serine |
| Tetrahydrofurfuryl Alcohol | Chiral oxolane-2-carboxaldehyde | Diastereoselective aldol/Strecker | Reagent control or substrate control |
| L-Glutamic Acid | Chiral γ-lactone or 1,4-diol | Intramolecular Cyclization | Chiral pool synthesis |
Functional Group Compatibility and Protection/Deprotection Tactics
The synthesis of this compound necessitates a careful selection of protecting groups to ensure the stability of the amino and carboxyl functionalities during the construction of the carbon skeleton and the introduction of the oxolane moiety. The compatibility of these protecting groups with the reaction conditions for forming the tetrahydrofuran (B95107) ring is of paramount importance.
The carboxyl group is present as a methyl ester, which itself can be considered a protecting group. However, if the synthesis requires modification of other parts of the molecule under conditions that could hydrolyze the ester, a more robust protecting group like a benzyl (Bn) or tert-butyl (tBu) ester might be employed, to be removed at a later stage.
A key challenge is the potential for the ether oxygen of the oxolane ring to interfere with certain reactions, for instance by acting as a Lewis base. Therefore, reaction conditions must be chosen to minimize such interactions. The use of tetrahydrofuranyl and tetrahydropyranyl protecting groups for amino acid side-chains has been explored, and these can be removed under mild acid conditions, offering an orthogonal protection strategy. nih.gov This highlights the possibility of employing similar cyclic ethers as part of the target molecule's structure while navigating the complexities of multi-step synthesis.
An orthogonal protection strategy is crucial, allowing for the selective deprotection of one functional group without affecting others. wikipedia.orgiris-biotech.de For example, using an Fmoc group for the amine, a methyl ester for the carboxyl group, and ensuring the stability of the oxolane ring under the basic conditions for Fmoc removal would be a viable approach.
| Functional Group | Common Protecting Groups | Deprotection Conditions | Compatibility Considerations |
| Amino Group | tert-butyloxycarbonyl (Boc) | Strong acids (e.g., TFA) | Potential for oxolane ring opening under harsh acidic conditions. |
| 9-fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) | Generally compatible with the oxolane ring and methyl ester. | |
| Carboxyl Group (as methyl ester) | - | Basic or acidic hydrolysis | Susceptible to hydrolysis; may need to be introduced late in the synthesis. |
| Oxolane Oxygen | - | - | Can act as a Lewis base, potentially coordinating to metal catalysts or reagents. |
Scalable and Efficient Synthetic Protocols
The transition from a laboratory-scale synthesis to a larger, more industrially viable process introduces a new set of challenges. Efficiency, cost-effectiveness, and safety become paramount.
For the synthesis of this compound, a potential scalable route could involve the diastereoselective synthesis of the substituted tetrahydrofuran ring followed by the introduction of the amino group. Palladium-catalyzed reactions of γ-hydroxy internal acyclic alkenes with aryl bromides have been shown to produce 2,1′-disubstituted tetrahydrofurans with good yields and diastereoselectivities. nih.gov Adapting such a method would require careful optimization of catalyst loading, reaction times, and purification methods to be cost-effective on a larger scale.
Another key consideration is the management of stereochemistry. Asymmetric hydrogenation is a powerful tool for establishing chirality in amino acid synthesis and has been successfully implemented on a multi-kilogram scale for other chiral β-amino acids. researchgate.net A process for alogliptin, a pharmaceutical, involved a ruthenium-catalyzed asymmetric hydrogenation, demonstrating the industrial feasibility of such transformations. researchgate.net A similar approach could be envisioned for a precursor to this compound.
The choice of solvents, reagents, and purification techniques must also be re-evaluated for scale-up. Chromatography, which is common in academic labs, is often not practical for large-scale production. Crystallization, distillation, and extraction are preferred methods for purification. The synthesis would need to be designed to yield a product that can be easily purified by these methods.
Key Scale-Up Considerations:
Reagent Cost and Availability: Utilizing inexpensive and readily available starting materials is crucial.
Process Safety: A thorough hazard analysis of all reaction steps is necessary.
Waste Management: Minimizing waste streams and using environmentally benign reagents and solvents are important considerations.
Robustness: The process must be robust and reproducible on a large scale.
Automated synthesis platforms are increasingly used for the rapid preparation of libraries of compounds for drug discovery and for process optimization. While the automated solid-phase peptide synthesis (SPPS) of peptides is well-established, the application of these techniques to the synthesis of single, non-proteinogenic amino acids is less common but emerging.
High-throughput platforms can be employed to efficiently explore the chemical space of functional polypeptides, and similar principles can be applied to the synthesis of novel amino acids. pku.edu.cnacs.org For this compound, an automated platform could be used to screen different catalysts and reaction conditions for key steps, such as the formation of the tetrahydrofuran ring or the introduction of the amino group. This would allow for the rapid identification of optimal synthetic conditions.
Automated parallel peptide synthesizers enable the preparation of hundreds to thousands of peptides simultaneously, and this technology can be adapted for the synthesis of libraries of amino acid derivatives. xtalks.com For instance, a library of analogs of this compound with different substituents on the oxolane ring could be synthesized in parallel to explore structure-activity relationships.
The development of a high-yielding expression platform for the introduction of non-natural amino acids into protein sequences also highlights the growing importance of efficient methods for their synthesis. nih.gov
| Synthesis Stage | Automation Application | Potential Benefits |
| Route Scouting | High-throughput screening of catalysts and reaction conditions. | Rapid optimization of reaction yields and stereoselectivity. |
| Library Synthesis | Automated parallel synthesis of analogs. | Efficient exploration of structure-activity relationships. |
| Process Optimization | Robotic platforms for Design of Experiments (DoE). | Systematic optimization of process parameters for scale-up. |
Deracemization and Stereodivergent Synthesis Approaches
Achieving high enantiopurity is a critical aspect of the synthesis of chiral molecules like this compound. Deracemization and stereodivergent synthesis are two powerful strategies to obtain enantiomerically pure compounds.
Deracemization is the process of converting a racemic mixture into a single enantiomer. This can be achieved through various methods, including chemoenzymatic approaches. For amino esters, deracemization can be facilitated by merging an organo-photocatalyst with a chiral phosphoric acid. acs.org This method has been shown to be effective for α-amino esters with various cyclic skeletons. acs.org Another approach involves the use of enzymes, such as amino acid racemases, in combination with a stereoselective reaction to resolve the racemate. researchgate.net The deracemization of racemic N-carboxyanhydrides (NCAs) of α-amino acids has also been achieved photochemically, yielding enantiopure amino acid derivatives. d-nb.info
Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material, simply by changing the catalyst or reagents. For the synthesis of this compound, which has at least two stereocenters, a stereodivergent approach would be highly valuable. For instance, a diastereoselective synthesis of highly substituted tetrahydrofurans has been achieved through Pd-catalyzed tandem oxidative cyclization–redox relay reactions controlled by intramolecular hydrogen bonding. acs.org By carefully choosing the reaction conditions and catalysts, it may be possible to control the relative stereochemistry of the substituents on the tetrahydrofuran ring.
The diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans has also been reported via the thermal conversion of 3,3-dicyano-1,5-dienes bearing tert-butyl carbonates. nsf.gov Such methodologies, which allow for the controlled formation of multiple stereocenters, are at the forefront of modern organic synthesis and could be adapted for the stereocontrolled synthesis of the target molecule.
| Approach | Description | Applicability to this compound |
| Deracemization | Conversion of a racemic mixture to a single enantiomer. | A racemic version of the target molecule or a key intermediate could be synthesized and then deracemized using chemoenzymatic or photochemical methods. |
| Stereodivergent Synthesis | Selective synthesis of any stereoisomer of a multi-stereocenter molecule. | A synthetic route could be designed where the stereochemical outcome of the tetrahydrofuran ring formation and/or amino group introduction is controlled by the choice of catalyst or reagents. |
Stereochemical Control and Absolute Configuration Determination
Strategies for Establishing Stereochemistry at the Alpha-Carbon of the Propanoate Moiety
Control of the stereocenter at the α-carbon is a well-developed field in amino acid synthesis. Key strategies applicable to Methyl 2-amino-3-(oxolan-2-yl)propanoate involve the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents or the asymmetric conjugate addition to dehydroalanine (B155165) derivatives.
One prominent approach utilizes chiral auxiliaries to direct the stereochemical outcome of C-C bond formation. researchgate.net For instance, a glycine Schiff base complexed with a chiral nickel(II) ligand can undergo highly diastereoselective alkylation with a 2-(halomethyl)oxolane electrophile. The chiral ligand creates a sterically defined environment that favors electrophilic attack from one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis removes the auxiliary and the metal, yielding the enantiomerically enriched amino acid. researchgate.net
Another powerful method is the asymmetric Michael addition of nucleophiles to dehydroalanine precursors. In the context of synthesizing β-heterocyclic alanines, heterocyclic nucleophiles are added to N-protected dehydroalanine methyl esters. uminho.pt For the target compound, this would involve the conjugate addition of an organometallic oxolane-2-yl nucleophile to a chiral N-acyl dehydroalanine derivative. The stereochemistry is controlled by the chiral auxiliary on the nitrogen atom, which guides the nucleophile to a specific face of the double bond.
| Strategy | Chiral Source | Key Intermediate | General Applicability |
|---|---|---|---|
| Diastereoselective Alkylation | Chiral Auxiliary (e.g., (S)-BPB ligand with Ni(II)) | Chiral Glycine Enolate Equivalent | Broadly used for synthesizing diverse α-amino acids with high diastereoselectivity (>95:5 d.r. achievable). researchgate.net |
| Asymmetric Michael Addition | Chiral Auxiliary (e.g., N-acyl oxazolidinone) | N-Acyl Dehydroalanine Derivative | Effective for β-substituted alanines, including heterocyclic analogues. uminho.pt |
| Enzymatic Reductive Amination | Alanine (B10760859) Dehydrogenase | 3-(Oxolan-2-yl)pyruvic acid | Offers high enantioselectivity (>99% ee) under mild, environmentally benign conditions. nih.gov |
Stereochemical Control within the Oxolane Side Chain
Establishing the stereochemistry of the C2-substituted oxolane (tetrahydrofuran) ring is a distinct synthetic challenge. The strategy often involves creating the chiral heterocyclic ring first, followed by its incorporation into the amino acid framework. evitachem.com
Common methods to generate chiral 2-substituted oxolanes include:
Starting from the Chiral Pool: Readily available enantiopure starting materials, such as glutamic acid or sugars, can be chemically transformed into the desired chiral oxolane derivative.
Asymmetric Catalysis: Prochiral substrates can be converted into chiral oxolanes using catalytic asymmetric reactions. For example, the asymmetric hydrogenation or transfer hydrogenation of a 2-furylic acid derivative followed by reduction can produce a chiral 2-hydroxymethyloxolane. mdpi.com This alcohol can then be converted to a leaving group for subsequent alkylation of a glycine enolate.
The synthesis of β-hydroxy-α-amino acids often employs aldolization reactions with chiral auxiliaries, a strategy that can be adapted to create precursors for the oxolane ring. nih.gov For instance, an aldol (B89426) reaction could form a γ-hydroxy intermediate, which, after subsequent transformations, could cyclize to form the desired oxolane ring with controlled stereochemistry.
Methodologies for Stereoisomer Resolution and Enantiomeric Enrichment
When a synthetic route produces a mixture of stereoisomers, resolution or enrichment techniques are necessary to isolate the desired pure isomer. For a compound with two stereocenters like this compound, this involves separating diastereomers and resolving enantiomers.
Diastereomers, having different physical properties, can often be separated by standard techniques like flash column chromatography or crystallization. The separation of enantiomers, however, requires a chiral environment.
Enzymatic resolution is a highly effective method. Specific enzymes can selectively act on one enantiomer in a racemic mixture. For example, an L-amino acid transaminase can selectively convert the L-enantiomer of a racemic β-heterocyclic alanine mixture into its corresponding α-keto acid, leaving the D-enantiomer unreacted and thus enantiomerically enriched. nih.gov Studies on various β-heterocyclic alanines have shown that high conversion yields and excellent enantiomeric excess (ee) can be achieved. nih.gov
Chiral chromatography is another cornerstone of stereoisomer separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can physically separate enantiomers, allowing for both analytical quantification and preparative isolation.
| Methodology | Principle | Application to Target Compound | Reference Finding |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Enzyme selectively metabolizes one enantiomer from a racemic pair. | An L-amino acid transaminase could resolve a racemic mixture of (2R/2S)-amino-3-((2R)-oxolan-2-yl)propanoate. | Resolution of racemic imidazolylalanine using E. coli transaminase resulted in D-imidazolylalanine with 95% ee. nih.gov |
| Diastereomeric Crystallization | Diastereomers formed with a chiral resolving agent have different solubilities. | Reacting the amino acid with a chiral acid (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization. | Classic and widely used industrial method for resolving chiral amines and amino acids. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical or preparative separation of all four stereoisomers using an appropriate CSP. | Effective for both free and derivatized amino acids. nih.gov |
Analytical Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination
Accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is critical to validate the success of a stereocontrolled synthesis or resolution.
Chiral Chromatography (HPLC and GC): This is the most common and reliable method. By using a chiral stationary phase, the different stereoisomers are separated in time, and the relative peak areas in the resulting chromatogram correspond directly to the ratio of the isomers in the mixture. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric ratios, as diastereomers are chemically distinct and should, in principle, exhibit different chemical shifts. For determining enantiomeric excess, a chiral environment must be introduced. This is achieved by:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA to form a mixture of diastereomers, which can then be distinguished by NMR.
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. This can induce small but measurable differences in their chemical shifts. Thiourea derivatives have proven effective as CSAs for resolving signals of N-3,5-dinitrobenzoyl derivatives of amino acids. mdpi.com Advanced techniques like band-selective pure shift NMR can further enhance resolution in crowded spectra, making it easier to integrate signals and determine ratios accurately. researchgate.net
Fluorescence Spectroscopy: High-throughput assays based on fluorescence have been developed for the rapid determination of ee in amino acid esters. nih.govnih.gov These methods involve the self-assembly of the analyte enantiomers with a chiral fluorophore and other components to form diastereomeric complexes that exhibit distinct fluorescence intensities, allowing for a sensitive and rapid measurement of the enantiomeric ratio. nih.gov
| Technique | Principle | Information Obtained | Advantages |
|---|---|---|---|
| Chiral HPLC/GC | Chromatographic separation on a chiral stationary phase. | ee and dr | Highly accurate, robust, and allows for quantification. |
| NMR with Chiral Agents | Formation of diastereomeric species (covalent or non-covalent) with distinct NMR signals. | ee and dr | Provides structural information; can be non-destructive (with CSAs). |
| Fluorescence Assay | Formation of diastereomeric complexes with distinct fluorescent properties. | ee | High-throughput, highly sensitive, requires minimal sample. nih.gov |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | ee and dr (with modeling) | Rapid optical method, non-destructive. rsc.org |
Chemical Reactivity and Functional Group Transformations
Reactivity of the Amino Ester Moiety: Methyl Ester and Primary Amine Functionalities
The amino ester portion of the molecule is characterized by the nucleophilic primary amine and the electrophilic methyl ester. These two functionalities can undergo a variety of well-established transformations.
The primary amine is a versatile handle for the introduction of a wide range of substituents. As a nucleophile, it readily participates in reactions such as N-alkylation and N-acylation. diva-portal.orgacs.org Alkylation with alkyl halides can introduce simple alkyl chains, though over-alkylation to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. frontiersin.org Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of N-alkylated derivatives.
N-acylation, the reaction with acid chlorides or anhydrides, is a robust method for the formation of amides. acs.orgfrontiersin.org This transformation is often carried out in the presence of a base to neutralize the acidic byproduct. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. diva-portal.org
The methyl ester functionality is susceptible to nucleophilic acyl substitution. Hydrolysis, typically under acidic or basic conditions, converts the ester to the corresponding carboxylic acid. This transformation is fundamental for subsequent modifications, such as amide bond formation with various amines, which is a cornerstone of peptide synthesis. Transesterification, the reaction with other alcohols in the presence of an acid or base catalyst, can be used to introduce different ester groups. Furthermore, the ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
A selection of typical transformations of the amino ester moiety is presented in the table below.
| Transformation | Reagent(s) | Product Functional Group |
| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine |
| N-Acylation | Acid chloride or Anhydride, Base | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Ester Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Amide Formation | Amine, Coupling agent | Amide |
| Ester Reduction | LiAlH₄ | Primary Alcohol |
Transformations Involving the Oxolane Ring and its Vicinal Stereocenters
The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether. However, under certain conditions, it can undergo ring-opening reactions. researchgate.net These reactions are typically promoted by strong acids or Lewis acids, which activate the ether oxygen for nucleophilic attack. acs.orgnih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. For a 2-substituted tetrahydrofuran (B95107) like the one in the target molecule, nucleophilic attack could potentially occur at either the C2 or C5 position, leading to different ring-opened products. The stereocenters at C2 of the oxolane ring and the adjacent carbon of the propanoate chain add another layer of complexity to these transformations, and controlling the stereochemical outcome is a significant consideration. nih.govnih.gov
Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans have been reported, suggesting that the C-O bond can be cleaved with retention or inversion of stereochemistry depending on the catalytic system used. acs.org While direct examples for the title compound are scarce, these precedents indicate the potential for stereocontrolled modifications.
The table below summarizes potential transformations of the oxolane ring.
| Transformation | Reagent(s) | Potential Product Features |
| Acid-Catalyzed Ring Opening | HBr, HI | Halogenated alcohol |
| Lewis Acid-Mediated Ring Opening | TiCl₄, SnCl₄ | Functionalized alcohol |
| Reductive Ring Opening | H₂, Catalyst | Diol or functionalized alcohol |
| Stereospecific Cross-Coupling | Grignard reagent, Ni-catalyst | Acyclic alcohol with controlled stereochemistry |
Side-Chain Functionalization and Derivatization Strategies
The oxolane ring itself can be considered the side chain of the amino acid core. Functionalization of this side chain can be achieved through various strategies, often leveraging the existing heteroatom or activating adjacent C-H bonds. impactfactor.org While the tetrahydrofuran ring is generally unreactive, modern synthetic methods offer pathways for its modification.
For instance, catalytic C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. rsc.orgoup.comacs.org Palladium-catalyzed C-H arylation or alkenylation at positions on the oxolane ring, directed by a suitable coordinating group on the amino acid nitrogen, could introduce new substituents. The development of such methods for cyclic ethers is an active area of research.
Derivatization can also be achieved by modifying the products of ring-opening reactions. The resulting hydroxyl and potentially other functional groups from the ring cleavage can be further elaborated using standard functional group transformations.
Examples of potential side-chain functionalization strategies are outlined in the table below.
| Strategy | Method | Potential Outcome |
| Direct C-H Functionalization | Transition metal catalysis (e.g., Pd, Rh, Ir) | Introduction of aryl, alkyl, or other groups |
| Radical-based reactions | Radical initiators and functionalizing agents | Introduction of halogens, azide (B81097), or other groups |
| Derivatization of Ring-Opened Products | Standard functional group interconversions | Diverse array of functionalized acyclic side chains |
Development of Novel Reaction Pathways and Catalytic Systems for Derivatization
The development of novel reaction pathways for the derivatization of complex molecules like Methyl 2-amino-3-(oxolan-2-yl)propanoate is driven by the need for efficiency, selectivity, and sustainability. Modern catalysis offers a plethora of options to achieve transformations that are difficult or impossible with classical methods. acs.org
Chiral catalysts can be employed to control the stereochemistry of reactions involving the existing stereocenters or to introduce new ones with high selectivity. nih.gov For example, asymmetric catalytic methods could be developed for the stereoselective functionalization of the oxolane ring or for reactions at the α-carbon of the amino acid.
Organocatalysis, which uses small organic molecules as catalysts, provides a complementary approach to metal-based catalysis and can be particularly effective for asymmetric transformations of amino acid derivatives. frontiersin.org Furthermore, biocatalysis, using enzymes, could offer highly selective and environmentally benign routes for the modification of this molecule.
The table below highlights some advanced catalytic approaches that could be applied to the derivatization of this compound.
| Catalytic Approach | Catalyst Type | Potential Application |
| Transition Metal Catalysis | Palladium, Rhodium, Iridium, Copper | C-H activation, cross-coupling reactions |
| Asymmetric Catalysis | Chiral metal complexes, organocatalysts | Stereoselective functionalization |
| Organocatalysis | Proline derivatives, cinchona alkaloids | Enantioselective alkylations, aldol (B89426) reactions |
| Biocatalysis | Enzymes (e.g., lipases, oxidoreductases) | Selective hydrolysis, oxidation, or reduction |
Conformational Analysis of Methyl 2 Amino 3 Oxolan 2 Yl Propanoate and Its Molecular Architectures
Experimental Elucidation of Solution-State Conformation through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce torsional angles and the relative spatial arrangement of atoms. For Methyl 2-amino-3-(oxolan-2-yl)propanoate, 1H and 13C NMR would provide initial evidence of the molecular structure.
A detailed conformational analysis would rely on more advanced NMR experiments. The coupling constants between protons on the amino acid backbone and the side chain (e.g., ³J(Hα, Hβ)) are particularly informative for determining the preferred rotamers around the Cα-Cβ bond. The magnitude of these coupling constants can be used in conjunction with the Karplus equation to estimate the dihedral angle χ1 (N-Cα-Cβ-Cγ).
In analogous systems containing cyclic side chains, NMR studies have revealed distinct conformational preferences. For instance, the analysis of cyclic peptides containing tetrahydrofuran (B95107) amino acids has demonstrated the ring's ability to induce specific turn structures. It is expected that the oxolane ring in this compound would similarly restrict the conformational freedom of the side chain.
The following table presents hypothetical ¹H NMR data for this compound based on typical chemical shifts for similar structures.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| OCH₃ | 3.70 | s | - |
| Hα | 3.50 | dd | J = 5.0, 8.0 |
| Hβ | 1.80 - 2.00 | m | - |
| Oxolane H | 3.60 - 4.00 | m | - |
| Oxolane H | 1.50 - 2.10 | m | - |
Note: This is a hypothetical data table for illustrative purposes.
Solid-State Conformational Studies via X-ray Crystallography
X-ray crystallography provides precise information about the conformation of a molecule in the solid state. A crystal structure of this compound would reveal the exact bond lengths, bond angles, and torsion angles, offering a static picture of a low-energy conformation. This data is invaluable for understanding the intrinsic conformational preferences of the molecule, free from the dynamic averaging that occurs in solution.
While a specific crystal structure for this compound is not publicly available, studies on other amino acids with five-membered rings, such as proline and its derivatives, have shown that the ring pucker significantly influences the backbone torsion angles (φ and ψ). For the oxolane ring, an envelope or twist conformation is expected, which in turn would orient the rest of the side chain in a specific manner relative to the amino acid backbone.
Analysis of crystal structures of Cα-tetrasubstituted tetrahydrofuran amino acids has shown that these residues can induce β-turn conformations in peptides. This suggests that the oxolane ring has a strong influence on the backbone geometry.
Below is a table of expected crystallographic parameters for a hypothetical crystal of this compound, based on common values for small organic molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.0 |
| Z | 4 |
Note: This is a hypothetical data table for illustrative purposes.
Influence of the Oxolane Ring on Amino Acid Backbone Conformation and Side-Chain Rotamer Preferences
The oxolane ring restricts the rotation around the Cα-Cβ bond (χ1 torsion angle), leading to a limited number of favored side-chain rotamers. The gauche(+) and gauche(-) conformations are often destabilized due to steric clashes between the ring and the amino and carboxyl groups of the backbone. Consequently, the trans conformation is frequently preferred.
This side-chain preference, in turn, influences the allowable backbone conformations, defined by the φ and ψ torsion angles. The Ramachandran plot for this amino acid would likely show a more restricted set of allowed regions compared to an acyclic analog like leucine. The steric bulk of the oxolane ring can disfavor certain secondary structures, such as α-helices, while promoting the formation of β-sheets or specific turn motifs. Studies on amino acids with thiazole (B1198619) rings have shown a preference for a semi-extended β2 conformation, stabilized by intramolecular hydrogen bonds. A similar effect could be anticipated for the oxolane-containing amino acid.
Analysis of Conformational Rigidity versus Flexibility in Designed Structures
One of the primary motivations for synthesizing and studying non-proteinogenic amino acids like this compound is to introduce conformational rigidity into peptides. The oxolane ring acts as a conformational constraint, reducing the entropic penalty associated with the folding of a peptide into a specific bioactive conformation.
The rigidity of the oxolane ring itself is a key factor. While the ring does have some flexibility and can adopt different puckered conformations (envelope and twist), the energy barriers between these states are significant enough to create a well-defined local structure. This inherent rigidity is transmitted to the amino acid backbone, limiting its conformational freedom.
However, the molecule is not entirely rigid. There is still rotational freedom around the Cβ-Cγ bond (connecting the backbone to the ring) and within the methyl ester group. This balance between a rigid side-chain anchor and some degree of flexibility is crucial for designing molecules that can adapt to the binding pockets of biological targets. The incorporation of Cα-tetrasubstituted amino acids, which are even more constrained, is a strategy to further enhance rigidity in peptide design.
The following table summarizes the conformational effects of the oxolane ring.
| Molecular Feature | Conformational Influence |
| Oxolane Ring Pucker | Limited to a few low-energy envelope or twist forms. |
| χ1 Torsion Angle | Rotation is restricted, favoring specific rotamers to avoid steric clashes. |
| Backbone (φ, ψ) | The allowed regions on the Ramachandran plot are more constrained. |
| Overall Flexibility | Reduced compared to acyclic analogs, but some torsional freedom remains. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of Methyl 2-amino-3-(oxolan-2-yl)propanoate. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.
A comparative study on tetrahydrofuran (B95107) and its amino derivatives using DFT with the B3LYP functional and a 6-311G(d,p) basis set has provided insights into their electronic properties. researchgate.net By analogy, similar calculations for this compound would likely reveal a significant localization of the highest occupied molecular orbital (HOMO) around the amino group, indicating its role as a primary site for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would be expected to be distributed over the ester carbonyl group, highlighting its susceptibility to nucleophilic attack.
Molecular electrostatic potential (MEP) maps generated from these calculations would visualize the electron-rich and electron-deficient regions of the molecule. The oxygen atoms of the ester and the oxolane ring, along with the nitrogen of the amino group, would appear as regions of negative potential (red), while the hydrogens of the amino group and the methyl group of the ester would be regions of positive potential (blue). This information is crucial for predicting non-covalent interactions and the initial steps of reaction mechanisms.
Furthermore, quantum chemical calculations can be employed to map out potential energy surfaces for various reaction pathways. For instance, the mechanism of hydrolysis of the ester group or reactions involving the amino functionality can be modeled to determine activation energies and transition state geometries. These theoretical investigations are invaluable for predicting reaction kinetics and designing synthetic routes.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value (a.u.) | Description |
| HOMO Energy | ~ -0.25 | Highest Occupied Molecular Orbital, indicating regions of high electron density prone to electrophilic attack. |
| LUMO Energy | ~ +0.05 | Lowest Unoccupied Molecular Orbital, indicating regions susceptible to nucleophilic attack. |
| Dipole Moment | ~ 2.5 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
Note: The values in this table are hypothetical and based on typical results for similar organic molecules. Actual values would require specific DFT calculations.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The flexibility of the oxolane ring and the rotatable bonds in the propanoate side chain of this compound give rise to a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques to explore these conformational possibilities and understand the molecule's dynamic behavior.
Conformational analysis of substituted cyclic ethers often reveals a preference for specific puckering modes of the ring, such as the envelope and twist conformations for the tetrahydrofuran moiety. lumenlearning.com The presence of the bulky amino-ester substituent at the 2-position of the oxolane ring is expected to influence this conformational preference to minimize steric strain. MM calculations can be used to systematically search for low-energy conformers by rotating around the key single bonds and evaluating the steric and electrostatic interactions.
MD simulations, on the other hand, provide a time-resolved view of the molecule's motion. By simulating the molecule in a solvent box (e.g., water), one can observe how intermolecular interactions, such as hydrogen bonding between the amino group and water molecules, influence its conformation and dynamics. rsc.org These simulations can also shed light on the molecule's aggregation behavior and its interactions with biological macromolecules.
Table 2: Key Dihedral Angles and Predicted Low-Energy Conformations
| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |
| C1-C2-Cα-Cβ | Rotation around the oxolane-side chain bond | ~60, 180, -60 (gauche and anti) |
| Cα-Cβ-N-H | Rotation around the C-N bond | Staggered conformations |
| O=C-O-CH3 | Ester group planarity | s-cis and s-trans (s-cis preferred) |
Note: The values in this table are illustrative and represent typical dihedral angles for stable conformations in similar acyclic and cyclic systems.
De Novo Design Principles and Prediction of Stereoselectivity
Computational methods are increasingly used in the de novo design of molecules with specific properties and in predicting the stereochemical outcome of reactions. For a chiral molecule like this compound, which has at least two stereocenters, predicting and controlling stereoselectivity during its synthesis is crucial.
Computational models, including those based on machine learning, can predict the enantiomeric or diastereomeric excess of a reaction by analyzing the transition state energies for different stereochemical pathways. nih.gov These models often use descriptors derived from the structures of the reactants, catalysts, and solvents to make predictions. For the synthesis of this compound, computational screening of chiral catalysts and reaction conditions could identify optimal parameters to achieve high stereoselectivity.
The principles of de novo design can be applied to create derivatives of this compound with enhanced biological activity or improved physicochemical properties. By computationally exploring modifications to the oxolane ring or the amino acid side chain, researchers can prioritize synthetic targets that are most likely to exhibit the desired characteristics, thereby accelerating the drug discovery process.
Rationalization of Chemical Reactivity and Molecular Stability
The chemical reactivity and stability of this compound can be rationalized through a combination of the computational approaches discussed above. The electronic structure calculations provide a static picture of the molecule's inherent reactivity, while molecular dynamics simulations offer insights into how its dynamic behavior and interactions with the environment can modulate this reactivity.
For instance, the stability of the oxolane ring is a key factor. While generally stable, cyclic ethers can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids. nih.gov Computational modeling of the protonation of the ether oxygen and the subsequent C-O bond cleavage can provide a quantitative understanding of the molecule's stability in acidic environments.
The interplay between the amino and ester functional groups is also critical. The amino group can act as an intramolecular catalyst for the hydrolysis of the ester, and computational studies can elucidate the mechanism and energetics of such a reaction. Understanding these intramolecular interactions is essential for predicting the shelf-life and degradation pathways of the compound.
By integrating insights from quantum mechanics, molecular mechanics, and dynamics simulations, a comprehensive model of the chemical behavior of this compound can be constructed. This computational model serves as a powerful predictive tool for its synthesis, reactivity, and potential applications.
Methyl 2 Amino 3 Oxolan 2 Yl Propanoate As a Building Block in Advanced Molecular Construction
Design and Synthesis of Peptidomimetics Incorporating the Oxolane-Substituted Amino Acid
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of peptidomimetic design, aiming to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Methyl 2-amino-3-(oxolan-2-yl)propanoate represents a unique building block in this context, introducing a conformationally constrained, heterocyclic side chain that can significantly influence peptide structure and function. The oxolane (tetrahydrofuran) ring imposes steric constraints on the side chain's rotational freedom, which in turn can pre-organize the peptide backbone into specific secondary structures. mdpi.comnih.gov
The design of peptidomimetics featuring this oxolane-substituted amino acid focuses on mimicking or stabilizing bioactive conformations, such as β-turns or helical structures, that are crucial for interaction with biological targets. nih.gov The rigid furanoid scaffold of the oxolane ring is analogous to sugar amino acids, which have been successfully used as dipeptide isosteres to induce turn structures in small linear peptides. acs.org By replacing flexible amino acid residues with this compound, medicinal chemists can enforce specific spatial arrangements of pharmacophoric groups, leading to enhanced potency and selectivity.
The synthesis of peptidomimetics containing this building block typically follows established solid-phase or solution-phase peptide synthesis protocols. The amino acid would first be appropriately protected at the N-terminus (e.g., with Fmoc or Boc) to allow for sequential coupling. Standard peptide coupling reagents, such as HBTU, HATU, or DIC/Oxyma, can be employed to form the amide bond between the carboxyl group of the preceding amino acid and the amino group of the oxolane-containing residue. nih.gov Challenges in the synthesis may arise from the steric bulk of the oxolane side chain, potentially requiring optimized coupling conditions or longer reaction times to ensure efficient incorporation into the growing peptide chain.
A key aspect of the synthetic strategy is the preparation of the this compound monomer itself. While not explicitly detailed in the provided sources for this specific molecule, analogous syntheses of heterocyclic and constrained amino acids often involve multi-step sequences starting from commercially available chiral precursors. For instance, the synthesis could potentially start from 2-hydroxytetrahydrofuran (B17549) or related lactones, followed by stereocontrolled introduction of the amino and propanoate functionalities.
The table below summarizes key considerations in the design and synthesis of peptidomimetics incorporating constrained amino acids like this compound.
| Design Principle | Synthetic Consideration | Potential Outcome |
| Conformational Constraint | The rigid oxolane ring restricts side-chain dihedral angles (χ1, χ2). mdpi.com | Stabilization of specific secondary structures (e.g., β-turns, helices). |
| Increased Lipophilicity | The tetrahydrofuran (B95107) moiety enhances the nonpolar character of the side chain. | Improved membrane permeability and oral bioavailability. |
| Metabolic Stability | The non-natural side chain is resistant to enzymatic degradation by proteases. nih.gov | Extended in vivo half-life of the peptide therapeutic. |
| Stereochemical Control | Synthesis of the amino acid monomer must be stereospecific to ensure defined peptide geometry. | Enantiomerically pure peptidomimetics with consistent biological activity. |
| Coupling Efficiency | The steric hindrance of the oxolane group may slow down peptide bond formation. | Optimization of coupling reagents and reaction conditions is necessary. |
Engineering of Foldamers and Controlled Secondary Structures in Peptide Chains
Foldamers are oligomers that adopt well-defined, folded conformations in solution, mimicking the secondary structures of proteins like helices, sheets, and turns. uminho.pt The incorporation of conformationally constrained amino acids, such as this compound, is a powerful strategy for engineering predictable and stable secondary structures within peptide chains. The steric bulk and fixed geometry of the oxolane ring can effectively nucleate and propagate specific folding patterns.
The influence of the oxolane moiety on peptide secondary structure is primarily due to the restriction of the side-chain torsional angles (χ angles). This local constraint can have a significant global effect on the peptide backbone, forcing it to adopt a particular conformation to avoid steric clashes. For example, strategic placement of this amino acid within a peptide sequence could induce a β-turn, a structure critical for molecular recognition in many biological processes. The oxolane ring can act as a scaffold, positioning the adjacent amino acid residues in a manner that favors the hydrogen bonding patterns characteristic of a β-turn. nih.gov
Furthermore, the regular incorporation of this compound into a peptide sequence could lead to the formation of novel helical structures. Unlike the canonical α-helix, which is stabilized by hydrogen bonds between residues at positions i and i+4, the geometry of the oxolane-containing residue might favor different hydrogen-bonding networks, resulting in helices with distinct pitch and diameter. The study of such engineered foldamers provides valuable insights into the principles of protein folding and allows for the creation of new biomaterials and therapeutic agents.
Computational modeling and spectroscopic techniques, such as circular dichroism (CD) and nuclear magnetic resonance (NMR), are essential tools for characterizing the secondary structures of peptides containing this novel amino acid. These studies can elucidate the precise conformational preferences induced by the oxolane ring and guide the design of foldamers with desired architectures. The table below illustrates how different constrained amino acids can be used to control peptide secondary structures.
| Constrained Amino Acid Type | Structural Feature | Induced Secondary Structure |
| α,α-Disubstituted Amino Acids | Steric hindrance around the α-carbon. uminho.pt | Helical conformations. |
| Proline and its Analogues | Cyclic backbone constraint. uminho.pt | β-turns, polyproline helices. |
| β-Amino Acids | Extended backbone. | Helices (e.g., 12-helix, 14-helix), sheets. |
| Oxolane-Substituted Amino Acids | Rigid heterocyclic side chain. | β-turns, novel helical structures. |
Integration into Complex Heterocyclic Frameworks and Macrocyclic Systems
The unique structure of this compound makes it a valuable building block not only for linear peptides but also for the synthesis of more complex molecular architectures, such as heterocyclic frameworks and macrocyclic systems. The bifunctional nature of the amino acid, possessing both an amino and an ester group, allows for its integration into larger ring systems through various cyclization strategies.
Macrocyclization is another important application for this constrained amino acid. Macrocyclic peptides often exhibit improved pharmacological properties compared to their linear counterparts, including higher receptor affinity, increased stability, and better cell permeability. This compound can be incorporated into a linear peptide precursor, and its side chain can be used as an anchor point for cyclization. Alternatively, the N- and C-termini of a peptide containing this amino acid can be joined to form a cyclic peptide. The conformational constraint imposed by the oxolane ring can pre-organize the linear precursor into a conformation that is favorable for cyclization, thus increasing the efficiency of the ring-closing reaction.
The development of novel macrocyclic systems containing this building block could lead to new classes of therapeutic agents. For instance, by strategically positioning the oxolane-substituted residue, it is possible to create macrocycles with well-defined cavities or surfaces that can selectively bind to biological targets. The table below provides examples of synthetic strategies for integrating amino acids into cyclic systems.
| Cyclization Strategy | Description | Application |
| Lactamization | Formation of an amide bond between a terminal amine and a terminal carboxylic acid. | Synthesis of cyclic peptides. |
| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond between two terminal alkenes. | Synthesis of carbocyclic and heterocyclic macrocycles. |
| Click Chemistry | Cycloaddition reaction between an azide (B81097) and an alkyne. | Efficient synthesis of triazole-containing macrocycles. |
| Multicomponent Reactions | One-pot reactions involving three or more reactants to form a complex product, which may then be cyclized. | Rapid generation of diverse heterocyclic libraries. |
Development of Novel Molecular Scaffolds for Academic Chemical Biology Research
In chemical biology, molecular scaffolds are core structures that can be decorated with various functional groups to create probes for studying biological systems or as starting points for drug discovery. mdpi.com Amino acids and peptides are particularly attractive as hubs for constructing such scaffolds due to their biocompatibility, stereochemical diversity, and the availability of well-established synthetic methods. mdpi.com this compound offers a unique and rigid scaffold that can be exploited for the development of novel molecular probes and libraries for academic research.
The oxolane ring provides a defined three-dimensional framework upon which functional groups can be displayed in a precise spatial arrangement. This is crucial for creating molecules that can interact with specific binding pockets on proteins or other biological macromolecules. For example, by attaching different functionalities to the oxolane ring or by incorporating the amino acid into a larger peptide scaffold, researchers can create libraries of compounds for screening against a particular biological target. The inherent conformational constraint of the building block reduces the entropic penalty upon binding, potentially leading to higher affinity interactions. mdpi.com
One area of application is the development of probes to study protein-protein interactions (PPIs). Many PPIs occur over large, flat surfaces, making them challenging targets for traditional small molecules. Scaffolds based on this compound could be used to present key pharmacophoric groups in a spatially defined manner that mimics the secondary structure of one of the interacting proteins, thereby disrupting the PPI.
Furthermore, the amino and ester groups of this compound provide orthogonal handles for chemical modification. The amino group can be used for peptide bond formation or for attachment to other molecules via amide linkages, while the ester group can be hydrolyzed to a carboxylic acid for further functionalization or can be reduced to an alcohol. This synthetic versatility allows for the creation of a wide range of molecular scaffolds with diverse properties and applications in chemical biology. The following table summarizes the advantages of using amino acid-based scaffolds in chemical biology research.
| Advantage | Description |
| Biocompatibility | Scaffolds derived from amino acids are generally well-tolerated in biological systems. mdpi.com |
| Chemical Diversity | A wide range of natural and unnatural amino acids are available, providing diverse side-chain functionalities. mdpi.com |
| Stereochemical Control | The chirality of amino acids allows for the synthesis of stereochemically defined scaffolds. |
| Synthetic Accessibility | Well-established peptide synthesis and modification techniques can be readily applied. mdpi.com |
| Conformational Rigidity | Constrained amino acids, like the one discussed, provide rigid frameworks for predictable display of functional groups. |
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic routes for complex molecules like amino acids. rsc.org Future research on Methyl 2-amino-3-(oxolan-2-yl)propanoate will likely focus on replacing traditional, often harsh, synthetic methods with greener alternatives.
Key areas of innovation include:
Biocatalysis: The use of enzymes, such as transaminases or engineered hydrolases, offers a highly selective and efficient path to synthesizing chiral amino acids under mild conditions. symeres.com Biocatalytic methods can provide access to specific stereoisomers of the target compound, which is crucial for pharmaceutical applications. symeres.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This technology could enable more direct and atom-economical routes to the synthesis and functionalization of the oxolane ring and the amino acid backbone. nih.govacs.org
Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields, reduced waste, and more precise control over reaction parameters.
Renewable Feedstocks: Research into utilizing biomass-derived starting materials for the synthesis of the oxolane moiety would significantly improve the sustainability profile of the compound.
| Methodology | Potential Advantages | Key Research Challenge | Relevant Innovations |
|---|---|---|---|
| Biocatalysis | High stereoselectivity, mild conditions, reduced waste | Enzyme discovery and engineering for substrate specificity | Directed evolution of enzymes symeres.com |
| Photoredox Catalysis | High functional group tolerance, novel reaction pathways | Catalyst stability and scalability | Development of organic photocatalysts nih.gov |
| Flow Chemistry | Improved safety, scalability, and process control | Reactor design and optimization for multi-step syntheses | Automated reaction platforms |
Expanding the Scope of Derivatization Reactions and Functionalization
The chemical versatility of this compound makes it an excellent starting point for creating diverse libraries of novel compounds. Future research will focus on selectively modifying its three main components: the amino group, the carboxylic ester, and the oxolane ring.
N-Functionalization: The primary amine can be elaborated through reactions such as N-alkylation, acylation, and sulfonylation to introduce a wide array of functional groups, potentially modulating the molecule's biological activity or material properties. monash.edu
Side-Chain Modification: The oxolane ring presents unique opportunities for functionalization. Ring-opening reactions could yield linear derivatives with new functionalities. Alternatively, C-H functionalization of the ring itself could introduce substituents that influence the molecule's conformation and binding properties. acs.org
Peptide Synthesis: As a non-canonical amino acid, it can be incorporated into peptides to create peptidomimetics. nih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation and may possess unique structural and functional attributes. nih.gov The oxolane side chain could be used to induce specific secondary structures or to act as a novel recognition element.
Advancements in High-Throughput Synthesis and Screening for Analogues
The discovery of new bioactive molecules and materials is often accelerated by high-throughput synthesis (HTS) and screening techniques. rsc.org Applying these methodologies to this compound would enable the rapid generation and evaluation of large libraries of its analogues.
Automated Synthesis: Robotic platforms can perform thousands of reactions on a nanomole scale, allowing for the systematic exploration of different building blocks and reaction conditions. scienceintheclassroom.org This approach would be ideal for exploring the derivatization possibilities discussed in the previous section.
Parallel Purification and Analysis: Integrating HTS with advanced analytical techniques, such as mass spectrometry, allows for the rapid purification and characterization of synthesized compounds, streamlining the discovery workflow. scienceintheclassroom.org
Miniaturized Screening Assays: Once libraries are synthesized, they can be tested for biological activity using miniaturized, automated screening assays. princeton.edu This could lead to the identification of new drug candidates or probes for studying biological processes. The development of such platforms has the potential to significantly reduce costs and the environmental footprint of early-stage drug discovery. rsc.org
| Stage | Technology | Objective | Potential Throughput |
|---|---|---|---|
| Synthesis | Acoustic dispensing and robotic liquid handlers | Generate a 1,000+ member library of derivatives | >1,500 reactions/day scienceintheclassroom.org |
| Analysis | UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) | Confirm identity and purity of library members | Hundreds of samples/day |
| Screening | Miniaturized biochemical or cell-based assays in 1536-well plates | Identify "hit" compounds with desired activity | Thousands of compounds/day |
Interdisciplinary Research at the Interface of Synthetic Chemistry and Structural Biology
The unique structural features of non-canonical amino acids are of great interest to structural biologists and protein engineers. researchgate.net this compound, with its cyclic ether side chain, could serve as a valuable tool in this interdisciplinary field.
Protein Engineering: By genetically encoding this amino acid and incorporating it into proteins, researchers can introduce novel chemical functionalities. yale.eduacs.org The oxolane moiety could act as a unique probe for studying protein folding, stability, and protein-protein interactions, particularly within hydrophobic pockets or at interfaces.
Structural Analysis: The presence of this unnatural amino acid in a protein crystal could provide new phasing information for X-ray crystallography. Furthermore, techniques like microcrystal electron diffraction (MicroED) can rapidly determine the structure of novel synthetic amino acids and their conformations within peptides, providing crucial data for molecular design. elsevierpure.com
Designing Peptidomimetics: Understanding how the oxolane side chain influences peptide conformation is critical for designing peptidomimetics with specific secondary structures, such as helices or turns. nih.gov This knowledge can be applied to develop new therapeutic peptides with improved stability and target affinity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl 2-amino-3-(oxolan-2-yl)propanoate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including esterification and nucleophilic substitution. For example, intermediates like ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride are synthesized via coupling reactions between oxolan-2-yl derivatives and amino esters under anhydrous conditions . Critical factors include temperature control (0–5°C for amine protection), solvent choice (e.g., dichloromethane for inert environments), and catalysts (e.g., DCC for ester formation). Purification via column chromatography with gradients of ethyl acetate/hexane is standard .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify proton environments and carbon frameworks, with DMSO-d6 as a solvent for solubility and shift resolution .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the oxolan-2-yl group modulate reactivity in nucleophilic substitution or ring-opening reactions?
- Analysis : The oxolan (tetrahydrofuran) ring’s electron-rich oxygen enhances nucleophilicity at the α-carbon, facilitating ring-opening under acidic conditions (e.g., HCl in dioxane). Comparative studies with pyrrolidine analogs show slower kinetics due to reduced ring strain, requiring harsher reagents (e.g., BF3·Et2O) . Computational DFT models (B3LYP/6-31G*) predict charge distribution, guiding reagent selection .
Q. What computational strategies predict the compound’s interaction with biological targets like enzymes or receptors?
- Methodology :
- Molecular Docking : AutoDock Vina simulates binding affinities to targets (e.g., GABA receptors), with force fields (AMBER) optimizing ligand-protein interactions.
- QSAR Models : Quantum-chemical descriptors (HOMO-LUMO gaps, polarizability) correlate with activity data from analogs, validated via leave-one-out cross-validation .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can contradictions in pharmacological data (e.g., conflicting IC50 values) be resolved across studies?
- Approach :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements.
- Cross-Validation : Compare results with structurally related compounds (e.g., ethyl 3-{[(oxolan-2-yl)methyl]amino}propanoate) to isolate structure-activity trends .
Q. What experimental designs are recommended to study metabolic pathways and degradation products?
- Protocol :
- In Vitro : Incubate with liver microsomes (human or rodent) and NADPH cofactor, sampling at 0, 30, 60 mins for LC-HRMS analysis.
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic fate via scintillation counting .
- Stress Testing : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile functional groups .
Q. How do structural analogs inform structure-activity relationships (SAR) for this compound?
- Case Study :
- Analog : Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride (CAS 1315365-14-0) exhibits higher receptor affinity due to pyrrolidine’s basicity, but lower solubility than oxolan derivatives.
- SAR Table :
| Compound | Substituent | logP | IC50 (μM) |
|---|---|---|---|
| Target | Oxolan-2-yl | 1.2 | 12.3 |
| Analog | Pyrrolidine | 0.8 | 8.7 |
- Trends: Lower logP correlates with improved membrane permeability but reduced target retention .
Q. What strategies enhance stability during storage or in biological matrices?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
